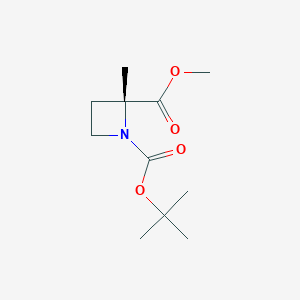
1-tert-butyl 2-methyl (2R)-2-methylazetidine-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-tert-butyl 2-méthyl (2R)-2-méthylazétidine-1,2-dicarboxylate est un composé organique complexe qui appartient à la classe des azétidines.
Méthodes De Préparation
La synthèse du 1-tert-butyl 2-méthyl (2R)-2-méthylazétidine-1,2-dicarboxylate implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :
Formation du cycle azétidine : Le cycle azétidine peut être formé par des réactions de cyclisation impliquant des précurseurs appropriés.
Introduction des groupes tert-butyle et méthyle : Les groupes tert-butyle et méthyle sont introduits par des réactions d’alkylation utilisant respectivement des halogénures de tert-butyle et des halogénures de méthyle.
Carboxylation : Les groupes carboxylate sont introduits par des réactions de carboxylation utilisant du dioxyde de carbone ou d’autres agents carboxylant.
Les méthodes de production industrielle peuvent impliquer l’utilisation de systèmes de micro-réacteurs à flux, qui offrent des avantages en termes d’efficacité, de polyvalence et de durabilité .
Analyse Des Réactions Chimiques
Le 1-tert-butyl 2-méthyl (2R)-2-méthylazétidine-1,2-dicarboxylate subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Des réactions de réduction peuvent être réalisées à l’aide d’agents réducteurs comme l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Substitution : Le composé peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d’autres groupes. Les réactifs courants comprennent les halogénures et les nucléophiles.
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
Applications de recherche scientifique
Le 1-tert-butyl 2-méthyl (2R)-2-méthylazétidine-1,2-dicarboxylate a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse de molécules plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles et ses interactions avec les biomolécules.
Médecine : La recherche est en cours pour explorer son potentiel en tant qu’intermédiaire pharmaceutique ou ingrédient actif.
Industrie : Il est utilisé dans le développement de nouveaux matériaux aux propriétés uniques.
Applications De Recherche Scientifique
1-tert-butyl 2-methyl (2R)-2-methylazetidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with unique properties.
Mécanisme D'action
Le mécanisme d’action du 1-tert-butyl 2-méthyl (2R)-2-méthylazétidine-1,2-dicarboxylate implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modifiant leur activité et entraînant divers effets biologiques. Les voies exactes impliquées dépendent de l’application et du contexte d’utilisation spécifiques .
Comparaison Avec Des Composés Similaires
Le 1-tert-butyl 2-méthyl (2R)-2-méthylazétidine-1,2-dicarboxylate peut être comparé à d’autres composés similaires, tels que :
1-tert-butyl 2-méthyl (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate : Ce composé a une structure similaire mais comprend un groupe hydroxyle, ce qui peut modifier sa réactivité et ses applications.
1-tert-butyl 2-méthyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate : La présence d’un groupe amino dans ce composé peut conduire à des propriétés chimiques et biologiques différentes.
Propriétés
Formule moléculaire |
C11H19NO4 |
|---|---|
Poids moléculaire |
229.27 g/mol |
Nom IUPAC |
1-O-tert-butyl 2-O-methyl (2R)-2-methylazetidine-1,2-dicarboxylate |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-7-6-11(12,4)8(13)15-5/h6-7H2,1-5H3/t11-/m1/s1 |
Clé InChI |
SXPBYQSHKGEXHF-LLVKDONJSA-N |
SMILES isomérique |
C[C@@]1(CCN1C(=O)OC(C)(C)C)C(=O)OC |
SMILES canonique |
CC1(CCN1C(=O)OC(C)(C)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


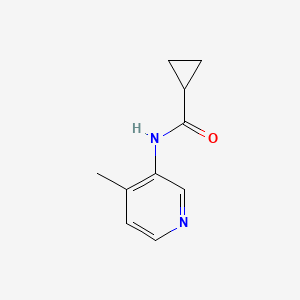
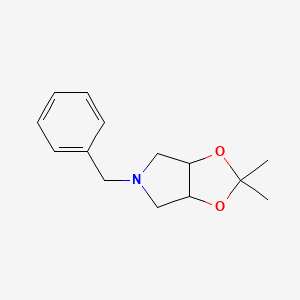
![2-Chloro-4,5,6-trifluorobenzo[d]thiazole](/img/structure/B12273557.png)
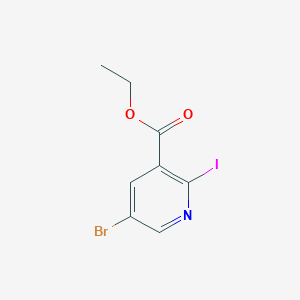
![[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl][(4-fluorophenyl)methyl]methylamine](/img/structure/B12273563.png)
![N-(2-ethoxyethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12273564.png)
![5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12273565.png)
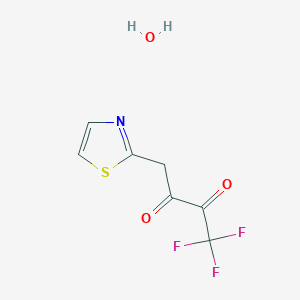
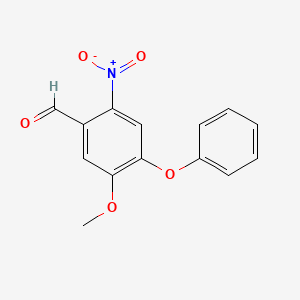

![N,N,4-trimethyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B12273594.png)
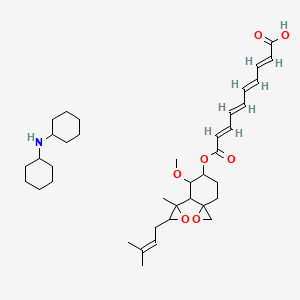
![L-Tyrosine, N-[(1,1-dimethyl ethoxy) carbonyl]-2,6](/img/structure/B12273600.png)

